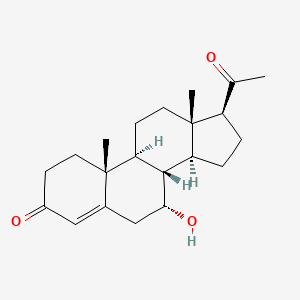

7-alpha-hydroxyprogesterone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27534-93-6 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |

InChI Key |

QRDYCDIUGUAUBZ-SRWWVFQWSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

Synonyms |

7 alpha-hydroxyprogesterone 7 beta-hydroxyprogesterone 7-hydroxyprogesterone |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 17 Alpha Hydroxyprogesterone

Endogenous Synthesis of 17-alpha-Hydroxyprogesterone

The formation of 17-OHP is a critical juncture in steroidogenesis, branching from the main pathway of progesterone (B1679170) metabolism and involving the key intermediate, 17-alpha-hydroxypregnenolone.

Enzymatic Conversion from Progesterone by CYP17A1 (17-alpha-Hydroxylase)

The primary route for the synthesis of 17-OHP involves the hydroxylation of progesterone at the 17-alpha position. medlineplus.govmedscape.com This reaction is catalyzed by the enzyme 17α-hydroxylase, a member of the cytochrome P450 family, encoded by the CYP17A1 gene. medlineplus.govwikipedia.orgmybiosource.com This enzyme is located in the adrenal cortex and the gonads. wikipedia.orgwikipedia.org The 17α-hydroxylase activity of CYP17A1 is essential for the production of both glucocorticoids and sex steroids. medlineplus.govwikipedia.org The enzyme acts on progesterone, adding a hydroxyl group to the 17th carbon, thereby forming 17-OHP. medlineplus.govmybiosource.comuniprot.orguniprot.org

Intermediacy of 17-alpha-Hydroxypregnenolone in Steroidogenesis

17-alpha-hydroxypregnenolone is another key precursor in the synthesis of 17-OHP. wikipedia.orghmdb.ca Pregnenolone (B344588) is first hydroxylated by CYP17A1 to form 17-alpha-hydroxypregnenolone. medscape.comwikipedia.org Subsequently, 17-alpha-hydroxypregnenolone is converted to 17-OHP by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase. hmdb.cawikipedia.org This pathway, known as the Δ5 pathway, is a significant route for the production of 17-OHP, which can then enter the glucocorticoid or androgen synthesis pathways. wikipedia.org

Downstream Metabolic Transformations of 1this compound

Once synthesized, 17-OHP stands at a metabolic crossroads, where it can be directed towards the synthesis of either glucocorticoids or androgens, depending on the enzymatic activities present in the specific tissue.

Glucocorticoid Pathway: Conversion to 11-Deoxycortisol and Cortisol by CYP21A2 and CYP11B1

In the glucocorticoid synthesis pathway, 17-OHP is first converted to 11-deoxycortisol. This reaction is catalyzed by the enzyme 21-hydroxylase, which is encoded by the CYP21A2 gene. frontiersin.orgkarger.commsdmanuals.comminervamedica.itnih.gov A deficiency in this enzyme leads to the accumulation of 17-OHP, a hallmark of congenital adrenal hyperplasia. immunotech.czfrontiersin.orgmsdmanuals.comminervamedica.it

Following its formation, 11-deoxycortisol is then converted to cortisol, the primary glucocorticoid in humans. medlineplus.govmrcholland.comscbt.com This final step is catalyzed by the enzyme 11-beta-hydroxylase, encoded by the CYP11B1 gene. medlineplus.govmrcholland.comscbt.comresearchgate.netnih.gov This enzyme is found in the adrenal glands and is crucial for regulating cortisol production. medlineplus.gov

Androgen Biosynthesis Pathways

Canonical Androgen Pathway via 17,20-Lyase Activity

In the androgen biosynthesis pathway, 17-OHP can be converted to androstenedione (B190577). immunotech.czeurofins-biomnis.com This reaction is also catalyzed by the multifunctional enzyme CYP17A1, specifically through its 17,20-lyase activity. immunotech.czwikipedia.orgnih.gov This activity cleaves the bond between carbon 17 and carbon 20 of 17-OHP, leading to the formation of androstenedione, a precursor for testosterone (B1683101) and estradiol (B170435). immunotech.cznih.gov The 17,20-lyase activity of CYP17A1 is crucial for the production of all sex steroids. medlineplus.govwikipedia.org Studies have shown that the human enzyme favors the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (the Δ5 pathway) over the conversion of 17-OHP to androstenedione (the Δ4 pathway). nih.gov

Interactive Data Tables

Table 1: Key Enzymes in 1this compound Metabolism

| Enzyme | Gene | Function | Pathway |

| 17α-hydroxylase | CYP17A1 | Converts progesterone to 17-OHP; Converts pregnenolone to 17-hydroxypregnenolone. medlineplus.govmedscape.comwikipedia.orgmybiosource.comuniprot.orguniprot.org | Endogenous Synthesis |

| 3β-hydroxysteroid dehydrogenase | Converts 17-hydroxypregnenolone to 17-OHP. hmdb.cawikipedia.org | Endogenous Synthesis | |

| 21-hydroxylase | CYP21A2 | Converts 17-OHP to 11-deoxycortisol. frontiersin.orgkarger.commsdmanuals.comminervamedica.itnih.gov | Glucocorticoid |

| 11β-hydroxylase | CYP11B1 | Converts 11-deoxycortisol to cortisol. medlineplus.govmrcholland.comscbt.comresearchgate.netnih.gov | Glucocorticoid |

| 17,20-lyase | CYP17A1 | Converts 17-OHP to androstenedione. immunotech.czwikipedia.orgnih.gov | Androgen |

The Androgen Backdoor Pathway from 1this compound to Dihydrotestosterone (B1667394)

The androgen backdoor pathway represents an alternative route for the synthesis of the potent androgen dihydrotestosterone (DHT), which bypasses the conventional pathway involving testosterone as an intermediate. wikipedia.orgresearchgate.net This pathway is particularly significant in specific physiological and pathological states. nih.gov

The process initiates with 17α-hydroxyprogesterone (17-OHP), a C21 steroid. wikipedia.org The key initial step is the 5α-reduction of 17-OHP by the enzyme 5α-reductase, primarily the type 1 isoform (SRD5A1), to form 5α-pregnan-17α-ol-3,20-dione. plos.orgwikipedia.org This is in contrast to the classical pathway where 5α-reductase acts on testosterone at the final step to produce DHT. wikipedia.org

Following its formation, 5α-pregnan-17α-ol-3,20-dione is then 3α-reduced by aldo-keto reductase family 1 members C2 or C4 (AKR1C2/4) to yield 17α-hydroxyallopregnanolone. researchgate.netplos.org The enzyme P450c17 (cytochrome P450 17A1), which exhibits both 17α-hydroxylase and 17,20-lyase activities, then efficiently catalyzes the conversion of 17α-hydroxyallopregnanolone to androsterone (B159326). plos.org

Finally, androsterone is converted to androstanediol by 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) in the testes or to a lesser extent by 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) in the adrenal glands. plos.org The subsequent oxidation of androstanediol at the 3α position, likely by 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), yields DHT. plos.org

This backdoor pathway is crucial for normal male genital development in the fetus, where placental progesterone serves as a precursor for 17-OHP, which then enters this pathway to produce DHT. wikipedia.orgplos.org In certain conditions, such as congenital adrenal hyperplasia (CAH) due to 21-hydroxylase or P450 oxidoreductase deficiency, elevated levels of 17-OHP can drive this pathway, leading to hyperandrogenism. wikipedia.orgnih.gov

Neurosteroidogenic Conversion of 1this compound in the Central Nervous System

The central nervous system (CNS) is capable of synthesizing its own steroids, termed neurosteroids, either de novo from cholesterol or through the metabolism of circulating steroid precursors. frontiersin.org 17α-hydroxyprogesterone is a key intermediate in the neurosteroidogenic pathways. frontiersin.orgcardiff.ac.uk

Within the brain, pregnenolone can be converted to 17α-hydroxypregnenolone by the enzyme cytochrome P450c17 (CYP17A1). frontiersin.orgnih.gov Subsequently, 3β-hydroxysteroid dehydrogenase (3β-HSD) can convert 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. frontiersin.org Alternatively, progesterone can be directly converted to 17α-hydroxyprogesterone by CYP17A1. frontiersin.orgcardiff.ac.uknih.gov The expression of CYP17A1 has been detected in various regions of the human brain, including the cerebellum and brainstem, suggesting a local capacity for these conversions. frontiersin.orgcore.ac.uk

Once formed, 17α-hydroxyprogesterone can be further metabolized within the CNS. It can be converted to androstenedione by the 17,20-lyase activity of CYP17A1. frontiersin.orgnih.gov Androstenedione can then be converted to testosterone, which can be further aromatized to estradiol or reduced to dihydrotestosterone, all potent neuroactive steroids. frontiersin.org Additionally, 17α-hydroxyprogesterone can be converted to 11-deoxycortisol by 21-hydroxylase (CYP21A2), a precursor for cortisol synthesis. frontiersin.org

The local synthesis and metabolism of 17α-hydroxyprogesterone in the brain allow for precise, regional control of neurosteroid levels, which play crucial roles in neuronal function, myelination, and protection against neuronal damage. frontiersin.orgcore.ac.uk

Tissue-Specific Regulation of 1this compound Metabolism

The synthesis and metabolism of 17α-hydroxyprogesterone are tightly regulated in a tissue-specific manner, reflecting the diverse roles of this steroid precursor in different endocrine organs.

Adrenal Gland Steroidogenesis and 1this compound Dynamics

The adrenal glands are a primary site of 17α-hydroxyprogesterone (17-OHP) production. rupahealth.comtaylorandfrancis.com In the adrenal cortex, specifically the zona fasciculata and zona reticularis, 17-OHP is a crucial intermediate in the synthesis of glucocorticoids and androgens. nih.govfrontiersin.org

The synthesis starts with cholesterol, which is converted to pregnenolone. rupahealth.com The enzyme 17α-hydroxylase (CYP17A1) then converts pregnenolone to 17α-hydroxypregnenolone and progesterone to 17-OHP. nih.gove-apem.org The enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) also catalyzes the conversion of 17α-hydroxypregnenolone to 17-OHP. nih.gov

In the zona fasciculata, 17-OHP is the direct precursor for cortisol. frontiersin.org The enzyme 21-hydroxylase (CYP21A2) converts 17-OHP to 11-deoxycortisol, which is then converted to cortisol by 11β-hydroxylase (CYP11B1). nih.govmdpi.com In the zona reticularis, the 17,20-lyase activity of CYP17A1, supported by the cofactor cytochrome b5, can convert 17-OHP to androstenedione, a precursor for adrenal androgens, although this conversion is less efficient than the pathway starting from 17α-hydroxypregnenolone. nih.gov

The regulation of 17-OHP production in the adrenal gland is primarily under the control of the adrenocorticotropic hormone (ACTH). taylorandfrancis.com Deficiencies in the enzymes involved in its metabolism, such as 21-hydroxylase deficiency, lead to an accumulation of 17-OHP, which is a key diagnostic marker for congenital adrenal hyperplasia (CAH). ibl-international.comnih.gov

Gonadal Production and Metabolism of 1this compound

In the gonads, both the testes and ovaries, 17α-hydroxyprogesterone (17-OHP) is an important intermediate in the synthesis of sex steroids. rupahealth.comtaylorandfrancis.com

In the testicular Leydig cells, 17-OHP is produced from progesterone by the action of 17α-hydroxylase (CYP17A1). plos.org It can then be converted to androstenedione by the 17,20-lyase activity of the same enzyme. plos.org Androstenedione is a key precursor for testosterone synthesis.

In the ovarian theca cells, the production of androgens, which are precursors for estrogens in the granulosa cells, also involves 17-OHP. oup.com Similar to the testes, CYP17A1 in theca cells catalyzes the conversion of progesterone to 17-OHP and its subsequent conversion to androstenedione. oup.com Studies have shown that in conditions like Polycystic Ovary Syndrome (PCOS), there is increased CYP17A1 gene transcription and activity in theca cells, leading to elevated androgen production. oup.com

During the menstrual cycle, 17-OHP levels fluctuate, with higher concentrations observed during the luteal phase, reflecting its secretion from the corpus luteum along with progesterone. ibl-international.comhmdb.ca

Placental Contributions to 1this compound Levels and Metabolism

During pregnancy, the placenta becomes a significant site of 17α-hydroxyprogesterone (17-OHP) synthesis and metabolism. rupahealth.commdpi.com The human placenta expresses the necessary enzymes for steroidogenesis, including CYP17A1, which allows for the de novo synthesis of androgens. mdpi.comoup.com

The placenta can synthesize 17-OHP from progesterone. mdpi.com Evidence suggests that the placenta is a major source of 17-OHP in pregnancy, with concentrations being significantly higher in the retroplacental space compared to the maternal circulation. oup.com It is estimated that the placental production of 17-OHP at term is substantially greater than in the mid-trimester. oup.com

Furthermore, the placenta metabolizes 17-OHP. Studies using perfused placental lobules have shown that 17α-hydroxyprogesterone caproate, a synthetic form, is metabolized and both the parent compound and its metabolites are transferred to the fetal circuit. nih.govresearchgate.net The placenta contains various cytochrome P450 enzymes that can metabolize steroids, contributing to the unique hormonal milieu of pregnancy. nih.gov While the liver is the primary site of drug and xenobiotic metabolism, the placenta's metabolic activity plays a crucial role in protecting the fetus. nih.gov

Extra-gonadal and Extra-adrenal Sites of 1this compound Synthesis and Metabolism (e.g., brain, liver)

Beyond the primary steroidogenic organs, 17α-hydroxyprogesterone (17-OHP) is also synthesized and metabolized in other tissues, notably the brain and the liver.

As detailed in section 2.2.3, the brain possesses the enzymatic machinery, including CYP17A1 and 3β-HSD, to produce 17-OHP locally. frontiersin.orgcore.ac.uk This neurosteroidogenesis allows for the autonomous regulation of steroid levels within the central nervous system, which is critical for various neurological functions. frontiersin.org

The liver is a major site of steroid metabolism. wikipedia.org It contains a wide array of enzymes, including various cytochrome P450 isoforms, that are responsible for the modification and clearance of steroid hormones. nih.gov For instance, the liver is involved in the 5α-reduction of steroids, a key step in the androgen backdoor pathway. wikipedia.org Studies on the metabolism of 17α-hydroxyprogesterone caproate have shown that human hepatic microsomes are capable of forming several hydroxylated derivatives of the compound. nih.gov The metabolic activity of the liver, particularly by enzymes like CYP3A4 in adults and CYP3A7 in the fetus, is crucial in determining the systemic and fetal exposure to 17-OHP and its analogs. nih.gov

Molecular and Cellular Mechanisms of 17 Alpha Hydroxyprogesterone Action

Receptor-Mediated Signaling

17-alpha-hydroxyprogesterone (17-OHP) exerts its biological effects through interaction with several steroid hormone receptors. Its activity varies from agonism to antagonism depending on the receptor type.

Agonistic Activity at the Progesterone (B1679170) Receptor

17-OHP is an agonist at the progesterone receptor (PR), similar to progesterone, although its binding affinity and potency are comparatively weak. wikipedia.orglabmed.org.uk Studies comparing the binding of various progestins to progesterone receptors found that the binding of 17-OHP was only about 1% that of progesterone. nih.gov Its synthetic derivative, 17α-hydroxyprogesterone acetate (B1210297) (OHPA), demonstrates a significantly higher affinity for both PR-A and PR-B isoforms, though still slightly less than half the affinity of progesterone. wikipedia.org The caproate ester, 1this compound caproate (17-OHPC), also binds to the PR, but with an affinity that is only 26–30% that of progesterone. nih.gov

Antagonistic Effects at the Mineralocorticoid Receptor

17-OHP functions as an antagonist of the mineralocorticoid receptor (MR). wikipedia.orghmdb.calabmed.org.uk In vitro studies have demonstrated that increasing concentrations of 17-OHP inhibit the aldosterone-mediated transactivation of the human mineralocorticoid receptor (hMR) in a dose-dependent manner. karger.comnih.gov This anti-mineralocorticoid effect may contribute to mineralocorticoid deficiency in conditions characterized by elevated 17-OHP levels, such as classic congenital adrenal hyperplasia. karger.com Unlike direct MR blockers, 17-OHP does not appear to inhibit the translocation of the MR to the nucleus. karger.com The antagonistic properties of 17-OHP at the MR are considered strong. nih.gov

Partial Agonism at the Glucocorticoid Receptor

The compound exhibits partial agonist activity at the glucocorticoid receptor (GR). wikipedia.orghmdb.calabmed.org.uk However, its potency at this receptor is very low. wikipedia.org In one study using HepG2 cells, various progestins, including 17-OHPC, showed partial agonist activity with a maximal induction that was only about 30–50% that of the potent synthetic glucocorticoid, dexamethasone. nih.gov The binding affinity of 17-OHPC to the rabbit thymic GR was found to be dramatically less than that of dexamethasone. nih.gov

Receptor Binding and Activity of 17-OHP and Related Progestins

| Compound | Receptor | Activity Type | Relative Binding/Potency | Source |

|---|---|---|---|---|

| 1this compound (17-OHP) | Progesterone Receptor (PR) | Agonist | Weak; ~1% of progesterone | wikipedia.orgnih.gov |

| 1this compound (17-OHP) | Mineralocorticoid Receptor (MR) | Antagonist | Strong antagonistic properties | wikipedia.orgkarger.comnih.gov |

| 1this compound (17-OHP) | Glucocorticoid Receptor (GR) | Partial Agonist | Very low potency | wikipedia.orghmdb.calabmed.org.uk |

| 1this compound Caproate (17-OHPC) | Progesterone Receptor (PR) | Agonist | 26-30% of progesterone | nih.gov |

| 1this compound Caproate (17-OHPC) | Glucocorticoid Receptor (GR) | Partial Agonist | ~4% of dexamethasone | nih.gov |

Post-receptor Intracellular Events and Gene Regulatory Networks

Following receptor binding, 17-OHP and its derivatives modulate intracellular signaling cascades and gene expression. A key pathway influenced by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammation. frontiersin.org Research on 17-OHPC shows it can reverse the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in human peripheral blood mononuclear cells (PBMCs), indicating an inhibition of NF-κB signaling. frontiersin.org This suppression of NF-κB-dependent inflammation is a significant post-receptor event. frontiersin.orgfrontiersin.org

Furthermore, 17-OHP signaling through the progesterone receptor B (PR-B) isoform can interfere with cellular metabolic pathways. journalononcology.org In breast cancer cell lines, OHPg/PR-B signaling was shown to decrease the expression of Phosphofructokinase-1 (PFK1) and pyruvate (B1213749) dehydrogenase, while increasing α-ketoglutarate dehydrogenase content, suggesting a shift in metabolic gene regulation. journalononcology.org The clinical efficacy of 17-OHPC can also be influenced by single nucleotide polymorphisms in the human progesterone receptor (PGR) gene, highlighting the importance of genetic factors in dictating post-receptor events and clinical response. nih.govnih.gov

Immunomodulatory Properties of 1this compound

17-OHP and its synthetic ester 17-OHPC exhibit significant immunomodulatory properties, primarily through altering the production of cytokines.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ, GM-CSF) in Preclinical Models

Preclinical studies have demonstrated the broad immunomodulatory effects of 17-OHPC. In a mouse model with human PBMC-engrafted immunodeficient mice, 17-OHPC significantly inhibited the production of numerous pro-inflammatory and anti-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). frontiersin.org The same study also noted inhibition of the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.org

Conversely, other studies highlight an enhanced production of IL-10. One in vitro study found a 17-OHPC concentration-dependent increase in IL-10 production by LPS-stimulated macrophages. nih.govnih.gov This suggests that 17-OHPC may modulate an existing inflammatory response by boosting specific anti-inflammatory signals. nih.gov

In various animal models of inflammation, 17-OHPC has been shown to reduce levels of pro-inflammatory cytokines. For instance, in a rat model of placental ischemia, 17-OHP administration markedly decreased circulating TNF-α and IL-6. nih.gov Similarly, in a mouse model of LPS-induced intrauterine inflammation, 17-OHPC treatment significantly reduced maternal serum IL-6 levels. frontiersin.org In another study, 17-OHPC pretreatment inhibited both TNF-α- and thrombin-induced increases in GM-CSF in fetal membranes. researchgate.net However, some studies have reported no significant effect on certain cytokines, such as TNF-α, in specific contexts. nih.govmdpi.com

Modulation of Cytokine Production by 17-OHP/17-OHPC in Preclinical Models

| Cytokine | Effect Reported | Model/Stimulus | Source |

|---|---|---|---|

| TNF-α | Inhibition/Reduction | Human PBMC-engrafted mice (OKT3-stimulated); Rat model (placental ischemia) | frontiersin.orgnih.gov |

| TNF-α | No significant effect | Human fetal membranes; LPS-stimulated leukocytes | nih.govmdpi.com |

| IL-1β | Inhibition/Reduction | Human PBMCs (OKT3-stimulated) | frontiersin.org |

| IL-6 | Inhibition/Reduction | Human PBMC-engrafted mice (OKT3-stimulated); Mouse model (LPS-induced inflammation) | frontiersin.orgresearchgate.net |

| IL-10 | Inhibition | Human PBMC-engrafted mice (OKT3-stimulated) | frontiersin.org |

| IL-10 | Enhancement/Increase | LPS-stimulated macrophages (in vitro); Leukocytes from women receiving 17-OHPC | nih.govnih.gov |

| IFN-γ | Inhibition/Reduction | Human PBMC-engrafted mice (OKT3-stimulated) | frontiersin.org |

| GM-CSF | Inhibition/Reduction | Human PBMC-engrafted mice (OKT3-stimulated); Human fetal membranes (TNF-α/thrombin-stimulated) | frontiersin.orgresearchgate.net |

Influence on Key Transcription Factors in Immune Responses (e.g., NF-κB, AP-1) in Preclinical Models

In preclinical studies, 1this compound (17-OHP) and its caproate ester (17-OHPC) have demonstrated the ability to modulate key transcription factors that are central to inflammatory and immune responses, most notably Nuclear Factor-kappa B (NF-κB). The activation of NF-κB is a critical step in the expression of a wide array of pro-inflammatory genes.

Research using human peripheral blood mononuclear cells (PBMCs) has shown that 17-OHPC can suppress the activation of NF-κB. frontiersin.org Specifically, it has been observed to reverse the phosphorylation of IκBα, a protein that inhibits NF-κB, and block the nuclear translocation of the NF-κB p65 subunit in a concentration-dependent manner. frontiersin.org This inhibition of NF-κB signaling is believed to be a key mechanism behind the observed reduction in cytokine production by 17-OHPC in these immune cells. frontiersin.org

The interplay between progesterone, its receptors, and NF-κB is complex. A mutual negative interaction between the progesterone receptor (PR) and NF-κB has been described in various cell types, including amnion cells. oup.com In the context of pregnancy and labor, an increase in NF-κB expression in the amnion is associated with a functional anti-progestin effect through the inhibition of PR. oup.com Progesterone has been shown to inhibit tumor necrosis factor-alpha (TNF-α) expression in mouse macrophages by inhibiting NF-κB. oup.com

Furthermore, the promoter regions of key inflammatory mediators like cyclo-oxygenase-2 (COX-2) contain binding sites for transcription factors such as NF-κB and Activator Protein-1 (AP-1). oup.com While the direct effect of 17-OHP on AP-1 is less characterized, its influence on NF-κB suggests an indirect impact on the expression of genes regulated by both transcription factors. The inhibitory effect of progesterone on interleukin-1β (IL-1β)-stimulated interleukin-8 (IL-8) production in lower segment fibroblast cells appears to occur through a mechanism that is independent of direct binding to a steroid response element, pointing towards interactions with transcription factor pathways. oup.com

Effects on Immune Cell Phenotypes and Functions (e.g., Macrophages, T lymphocytes) in In Vitro and Animal Studies

In vitro and animal studies have revealed that 1this compound caproate (17-OHPC) can modulate the function and phenotype of various immune cells, including macrophages and T lymphocytes. However, its effects are not always consistent and can differ from those of natural progesterone.

In a murine model, the administration of vaginal progesterone, but not 17-OHPC, led to an increase in the proportion of decidual CD4+ regulatory T cells (Tregs) and a decrease in decidual macrophages. nih.gov This suggests that while both are progestogens, they can have distinct immunomodulatory effects at the maternal-fetal interface. nih.gov In contrast, another study in pregnant mice found that 17-OHPC did not increase decidual Treg lymphocytes or decrease decidual macrophages. mdpi.com

Studies on human peripheral blood mononuclear cells (PBMCs) have shown that 17-OHPC can inhibit the production of numerous cytokines stimulated by OKT3, including TNF-α, IFN-γ, IL-2, IL-6, and IL-10. frontiersin.org This inhibitory effect on cytokine production points to a direct influence on T lymphocyte function. frontiersin.org The mechanism for this is thought to be through the suppression of NF-κB signaling in these immune cells. frontiersin.org

Regarding macrophages, in vitro studies using THP-1-derived macrophages have demonstrated that 17-OHPC can lead to a concentration-dependent increase in the production of the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) stimulation. nih.gov However, it did not appear to affect the production of the pro-inflammatory cytokine TNF-α under the same conditions. nih.gov This suggests a potential role for 17-OHPC in shifting the macrophage response towards a more anti-inflammatory profile. In contrast, a study in pregnant mice showed that 17-OHPC failed to decrease myometrial IFN-γ and neutrophils. mdpi.com

The effects of progestogens on T-cell activation are also mediated, in part, by the progesterone-induced blocking factor (PIBF), which is produced by lymphocytes in the presence of progesterone. nih.govmdpi.com PIBF can suppress the cytotoxic activity of peripheral T cells. nih.gov While the direct link between 17-OHP and PIBF production is still being investigated, the broader immunomodulatory actions of progestins often involve such indirect mechanisms. nih.govmdpi.com

Direct Biological Activities in Diverse Systems (In Vitro and Animal Models)

Impact on Fetal Membrane Remodeling and Weakening (in vitro models)

In vitro models using human fetal membranes have been employed to investigate the role of 1this compound (17-OHP) and its caproate ester (17-OHPC) in the process of fetal membrane remodeling and weakening, which can lead to preterm premature rupture of the membranes (pPROM).

Studies have shown that pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and thrombin can induce weakening of the fetal membranes. nih.govnih.gov This weakening is mediated, in part, by the production of granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.gov

Pretreatment with 17-OHP and other progestogens has been found to inhibit both TNF-α- and thrombin-induced fetal membrane weakening. nih.gov This inhibitory effect is associated with a reduction in the induced increase of GM-CSF. nih.gov Furthermore, progestogens, including 17-OHP, have been shown to block the weakening effect of GM-CSF itself. nih.gov

However, there appear to be differences in the mechanisms of action between various progestogens. While progesterone, medroxyprogesterone (B1676146) acetate (MPA), and 17-OHP inhibit both the production and the downstream action of GM-CSF, 17-OHPC seems to act primarily by inhibiting the production of GM-CSF induced by TNF-α and thrombin. nih.govresearchgate.net Unlike other progestogens, 17-OHPC does not appear to inhibit the weakening of fetal membranes directly induced by GM-CSF. nih.gov This suggests that while 17-OHPC can interfere with the inflammatory cascade leading to membrane weakening, it may not be as effective as other progestogens at blocking the final steps of this process. nih.gov

Neuroendocrine Effects and Behavioral Modulation (in animal models via neurosteroids like 7α-hydroxypregnenolone)

While direct studies on the neuroendocrine and behavioral effects of 1this compound are limited, research on related neurosteroids, such as 7α-hydroxypregnenolone, provides insights into potential pathways of action. 7α-hydroxypregnenolone is a neurosteroid synthesized in the brain of various vertebrates, including newts and quail, and has been shown to modulate locomotor activity. nih.govfrontiersin.org

In male newts, intracerebroventricular injection of 7α-hydroxypregnenolone has been found to acutely increase locomotor activity in a dose-dependent manner. nih.govfrontiersin.org This effect is believed to be mediated through the dopaminergic system, as 7α-hydroxypregnenolone administration leads to a significant increase in dopamine (B1211576) concentration in the brain, particularly in the rostral region which includes the striatum. nih.govfrontiersin.org The stimulatory effect on courtship behavior in the male newt has also been linked to the dopaminergic system, specifically through a D2-like receptor. researchgate.net

Similarly, in Japanese quail, 7α-hydroxypregnenolone, but not its isomer 7β-hydroxypregnenolone, stimulates locomotor activity. nih.gov This suggests a specific action of the 7α-hydroxylated neurosteroid. The acute nature of this effect points towards a non-genomic mechanism of action. olemiss.edu

Although 1this compound and 7α-hydroxypregnenolone are distinct molecules, they share a common pregnane (B1235032) skeleton. The established role of neurosteroids in modulating neuronal activity and behavior through neurotransmitter systems like dopamine suggests that 1this compound could potentially exert neuroendocrine effects through similar mechanisms, though this requires further investigation.

Anti-proliferative and Apoptotic Mechanisms in Preclinical Cancer Models (e.g., adrenocortical carcinoma cell lines)

In preclinical models of cancer, particularly adrenocortical carcinoma (ACC), progestins have been investigated for their potential anti-proliferative and pro-apoptotic effects. The NCI-H295R cell line, derived from a human ACC, is a commonly used in vitro model for such studies as it retains the ability to produce various steroid hormones, including 1this compound (17-OHP). nih.govwiley.com

The anticancer activity of progestins is thought to be mediated through several mechanisms, including the modulation of cell proliferation, differentiation, and apoptosis. semanticscholar.org In some cancer cell lines, progestins have been shown to inhibit DNA synthesis and cell proliferation in a receptor-dependent manner. semanticscholar.org They can also influence the expression of estrogen receptors, which is crucial in hormone-sensitive tumors. semanticscholar.org

Furthermore, progestins may exert their effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the TGF-β and Wnt/β-catenin pathways. semanticscholar.org They have also been implicated in the facilitation of mitochondrial-dependent apoptosis. semanticscholar.org

While direct studies focusing solely on the anti-proliferative and apoptotic mechanisms of 17-OHP in ACC cell lines are not extensively detailed in the provided search results, the broader context of progestin action in cancer models suggests potential avenues for its effects. For instance, the adrenostatic compound aminoglutethimide (B1683760) has been shown to inhibit cell proliferation in NCI-H295 cells. nih.gov Given that these cells produce 17-OHP, it is a relevant model for studying the effects of modulating steroidogenic pathways on cancer cell growth. nih.govwiley.com

Methodological Paradigms in 17 Alpha Hydroxyprogesterone Research

Advanced Analytical Techniques for 17-alpha-Hydroxyprogesterone Quantification

Modern analytical chemistry provides several powerful tools for the precise measurement of 17-OHP in biological matrices. The choice of technique is often dictated by the specific requirements of the research application, such as required sensitivity, sample throughput, and the need to measure multiple analytes simultaneously.

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for 17-OHP quantification due to its high specificity and sensitivity. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. LC-MS/MS methods are essential in overcoming the limitations of immunoassays, which are susceptible to interferences from structurally similar steroids. lcms.cz The development of a candidate reference measurement procedure (cRMP) using isotope dilution (ID)-LC-MS/MS aims to standardize routine measurements and improve inter-laboratory agreement. nih.gov

The general workflow involves sample preparation, including extraction and purification, followed by chromatographic separation and mass spectrometric detection. Various platforms, including high-throughput systems, have been developed to accommodate the demands of clinical research and large-scale screening. thermofisher.comlcms.cz

Effective sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., serum, plasma, or dried blood spots) and to concentrate the analyte before analysis. lcms.cz The choice of extraction method significantly impacts the accuracy and reproducibility of the results.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique. It involves the partitioning of 17-OHP from the aqueous sample into an immiscible organic solvent. Common solvent systems include diethyl ether/ethyl acetate (B1210297) and methyl t-butyl ether (MTBE). thermofisher.comlcms.czresearchgate.net After extraction, the organic layer is typically evaporated, and the residue is reconstituted in a solution compatible with the LC mobile phase. lcms.czresearchgate.net

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner alternative to LLE. lcms.cz It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while interferences are washed away. Novel sorbents, such as the Oasis PRiME HLB, have been developed to simplify the workflow by eliminating the need for conditioning and equilibration steps, removing over 95% of phospholipids, and allowing for direct analysis without evaporation. lcms.cz The use of a μElution plate format enables sample concentration, which is particularly useful when working with small sample volumes. lcms.cz

The following table summarizes common extraction techniques used in 17-OHP analysis.

Table 1: Comparison of Sample Extraction and Purification Techniques| Technique | Principle | Common Reagents/Sorbents | Advantages | Sources |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Diethyl ether/ethyl acetate, Methyl t-butyl ether (MTBE). | Well-established, effective for a wide range of matrices. | lcms.czresearchgate.net |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | Oasis PRiME HLB, C18-based sorbents. | High selectivity, cleaner extracts, potential for automation, reduced matrix effects. | lcms.cz |

Chromatographic separation is essential for resolving 17-OHP from isomers and other structurally related steroids that can interfere with accurate quantification. mdpi.com Reversed-phase chromatography is the most common approach.

Columns: Reversed-phase columns with C18 (octadecyl) bonded silica (B1680970) are the most frequently used stationary phases for 17-OHP analysis. researchgate.netnih.gov Other column chemistries, such as C16-amide and HSS T3, have also been successfully employed. lcms.czresearchgate.net The use of smaller particle sizes (e.g., sub-2 µm) or solid-core particles can lead to faster and more efficient separations, a hallmark of Ultra-High-Performance Liquid Chromatography (UPLC). thermofisher.comsielc.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the analytes. wiley.comnih.gov Additives like formic acid, ammonium (B1175870) formate, or ammonium fluoride (B91410) are often included in the mobile phase to improve ionization efficiency and peak shape. wiley.comsielc.com

The table below outlines typical chromatographic parameters.

Table 2: Typical Chromatographic Parameters for 17-OHP Analysis| Parameter | Common Selections | Purpose | Sources |

|---|---|---|---|

| Column Type | Reversed-Phase: C18, HSS T3, C16-amide | Separation of 17-OHP from interfering compounds. | lcms.czresearchgate.netresearchgate.net |

| Mobile Phase A | Water with additives (e.g., 0.1% formic acid, 0.2 mM ammonium fluoride). | Aqueous component of the mobile phase. | lcms.czwiley.com |

| Mobile Phase B | Acetonitrile or Methanol. | Organic component for eluting the analyte. | researchgate.netsielc.com |

| Elution Mode | Gradient elution. | Provides optimal separation for complex mixtures. | wiley.comnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min. | Controls the speed of the separation. | wiley.com |

| Total Run Time | 5 - 10 minutes. | Time required for a single sample analysis. | endocrine-abstracts.orgnih.govnih.gov |

Tandem mass spectrometry provides the high degree of selectivity needed for accurate quantification.

Ionization: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques used for 17-OHP. nih.govthermofisher.comlcms.cz Both are typically operated in positive ion mode. nih.govresearchgate.net APCI may be less prone to matrix effects compared to ESI for certain applications. lcms.cz

Detection Mode: The mass spectrometer is usually operated in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). thermofisher.comresearchgate.net In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise. For 17-OHP, common transitions include m/z 331.2 > 97.2 and 331.2 > 109.1. nih.gov

Isotope Dilution: Isotope dilution is the gold standard for quantification in mass spectrometry. nih.gov It involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., deuterated 17-OHP, such as d8-17-OHP) to the sample at the beginning of the preparation process. researchgate.netresearchgate.net This internal standard behaves identically to the endogenous analyte during extraction, chromatography, and ionization, but is distinguished by its higher mass. researchgate.net By measuring the ratio of the signal from the native analyte to the signal from the internal standard, any sample loss during preparation or variations in instrument response can be accurately corrected for, leading to highly precise and accurate results. nih.gov The precursor-to-product ion transition for d8-17-OHP is typically m/z 339.3 > 100.2 or 339.3 > 113.2. researchgate.netnih.gov

Before the widespread adoption of LC-MS/MS, GC-MS was a primary physicochemical method for steroid analysis. nih.gov For GC-MS analysis, steroids like 17-OHP must first be chemically modified in a process called derivatization to increase their volatility and thermal stability. endocrine-abstracts.org Common derivatization methods include the formation of silyl (B83357) (e.g., trimethylsilyl) or heptafluorobutyrate derivatives. nih.govendocrine-abstracts.org

Like LC-MS/MS, GC-MS methods often employ stable isotope dilution for accurate quantification. nih.gov While GC-MS provides excellent specificity and is still used in some clinical and research settings, it generally requires more extensive sample preparation, including the derivatization step, compared to modern LC-MS/MS methods. nih.govnih.gov However, techniques such as microwave-assisted silylation have been developed to expedite the derivatization process. nih.gov

The comparison between immunoassays and mass spectrometry is crucial for understanding the evolution of 17-OHP analysis. While immunoassays are widely available and can be automated, they suffer from significant limitations, primarily a lack of specificity. probl-endojournals.ruresearchgate.net

Specificity and Cross-Reactivity: Immunoassays rely on antibodies to detect 17-OHP. These antibodies can cross-react with other structurally similar steroids that are often present in high concentrations, particularly in neonates. endocrine-abstracts.org This cross-reactivity leads to falsely elevated 17-OHP results and a high false-positive rate in newborn screening programs. nih.govresearchgate.net Mass spectrometry, by separating compounds chromatographically and detecting them based on their specific mass-to-charge ratio and fragmentation pattern, provides far superior specificity. nih.gov Studies have consistently shown that LC-MS/MS yields lower and more accurate 17-OHP values than immunoassays. researchgate.net

Matrix Effects: Immunoassays can be susceptible to "matrix effects," where components in the sample (e.g., lipids in a dried blood spot) interfere with the antibody-antigen binding, affecting accuracy. nih.gov While mass spectrometry can also be affected by matrix effects (specifically, ion suppression or enhancement), these can be effectively compensated for by using a co-eluting stable isotope-labeled internal standard. researchgate.netmdpi.com

Correlation and Accuracy: Direct comparison studies reveal poor to moderate correlation between immunoassay and LC-MS/MS results for patient samples, although correlation may appear better for quality control materials. nih.govnih.gov For instance, one study reported a regression equation of y=1.32x+0.02 for a commercial radioimmunoassay (RIA) versus LC-MS/MS, indicating that the immunoassay systematically overestimated the concentration. nih.gov Another study found a poor correlation (R² = 0.6784) for patient dried blood spot samples between an immunoassay and LC-MS/MS. nih.gov In contrast, methods based on mass spectrometry (LC-MS/MS and GC-MS) generally show good agreement with each other. nih.gov

The following table provides a comparative overview of the analytical methods.

Table 3: Comparison of Analytical Methods for 17-OHP Quantification| Method | Principle | Advantages | Disadvantages | Sources |

|---|---|---|---|---|

| Immunoassay (e.g., RIA, FIA) | Antibody-antigen binding. | High throughput, automation, lower initial cost. | Poor specificity, cross-reactivity, matrix effects, high false-positive rates. | nih.govendocrine-abstracts.orgnih.govprobl-endojournals.ruresearchgate.net |

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High specificity and sensitivity, accurate quantification via isotope dilution, multiplexing capability. | Higher equipment cost, requires specialized expertise. | nih.govnih.govnih.gov |

| GC-MS | Gas chromatographic separation followed by mass-based detection. | High specificity, established reference method. | Requires lengthy sample preparation including derivatization. | nih.govnih.govendocrine-abstracts.org |

Chromatographic Separation Parameters and Column Chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches.

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo models are fundamental in elucidating the molecular and cellular mechanisms of 1this compound (17-OHP) and its synthetic derivative, 1this compound caproate (17-OHPC). These systems permit controlled investigation into steroid metabolism, cellular signaling, and tissue-specific responses.

Primary cell cultures and immortalized cell lines are instrumental in dissecting the metabolic pathways of 17-OHP. Studies utilize these models to identify key enzymes, metabolic products, and regulatory mechanisms.

Primary Human Trophoblast Cells: Research has demonstrated that primary trophoblast cells isolated from human term placentas produce 17-OHP. mdpi.comoup.com In culture, these cells release stable concentrations of 17-OHP, indicating functional CYP17A1 enzyme activity, which converts progesterone (B1679170) to 17-OHP. mdpi.comoup.com Daily production of 17-OHP in primary placental cells has been measured at significantly higher levels (326–456 pg/mg protein) compared to the choriocarcinoma cell line JEG-3 (46–318 pg/mg protein). oup.com

Fetal Hepatocytes: Primary cultures of human fetal hepatocytes are used to study the metabolism of 17-OHPC. These studies have shown that fetal hepatocytes metabolize 17-OHPC, with CYP3A7 being the major enzyme involved. nih.gov The rate of metabolism is linear, and three main metabolites (designated M1, M2, and M3) have been identified, with M2 being the most abundant. nih.gov This demonstrates that the fetal liver has the capacity to metabolize 17-OHPC during gestation. nih.gov

Immortalized Cell Lines:

JEG-3 and BeWo Cells: These choriocarcinoma-derived cell lines are frequently used as models for the placental trophoblast. They express steroidogenic enzymes and have been shown to produce 17-OHP, although at lower levels than primary cells. oup.comfrontiersin.org

MCF7 and T47D Cells: These breast cancer cell lines are used to study the metabolic effects of 17-OHP. In these cells, 17-OHP, signaling through the progesterone receptor B, has been shown to decrease glycolysis and ATP production. journalononcology.org It alters the expression of key metabolic enzymes, suggesting a shift in cellular metabolism. journalononcology.org

MA-10 and R2C Cells: These are immortalized mouse Leydig cell lines. While they are valuable for studying steroidogenesis, they are noted to have lost or have immeasurable 17-alpha-hydroxylase (CYP17A1) activity, limiting their ability to produce testosterone (B1683101) from progesterone and making them models that primarily produce progesterone. researchgate.net

H295R Cells: This human adrenocortical carcinoma cell line is a key model as it expresses most enzymes required for steroidogenesis, including those that produce precursors for 17-OHP. nih.gov

Plant Cell Suspension Cultures: Interestingly, biotransformation studies have also been conducted using plant cell cultures. Suspension cultures of Catharanthus roseus have been shown to convert progesterone into 17-OHP through a region-selective hydroxylation process. innovareacademics.in

Organotypic cultures and tissue explants provide a more complex, multi-cellular environment that better mimics in vivo tissue architecture and function compared to monolayer cell cultures.

Human Placental Mitochondria: Investigations using subcellular fractions of human placental tissue have identified mitochondria as a primary site for the metabolism of 17-OHPC. nih.govnih.gov When incubated with placental mitochondrial fractions, 17-OHPC is converted into six distinct metabolites. nih.govnih.gov Two of these metabolites were found to be unique to the mitochondrial fraction and matched those produced during the perfusion of a whole placental lobule, suggesting that the enzymes for this biotransformation are predominantly located in the mitochondria. nih.govnih.gov

Fetal Membrane Explants: Tissue explants of human fetal membranes (amnion and chorion) are used to study the effects of 17-OHPC on tissue integrity and inflammatory responses, particularly in the context of preterm premature rupture of membranes (pPROM). plos.orgnih.gov In one model, fetal membranes are treated with inflammatory agents like tumor necrosis factor-alpha (TNF-α) or thrombin to induce weakening. nih.gov Studies have shown that 17-OHPC can inhibit this weakening process by blocking the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), a key intermediate in the weakening pathway. nih.gov

Placental Tissue Explants: Incubated placental tissue explants have been used to examine the direct effects of 17-OHP on placental function. Research has shown that 17-OHP can specifically increase the synthesis of glycosaminoglycans (GAGs) in term placental tissue, while other steroids like progesterone and cortisol had no effect. researcher.life This suggests a specific biological role for 17-OHP in maintaining placental function near the end of gestation. researcher.life

Co-culture systems, which involve growing two or more different cell types together, are crucial for studying the complex interplay and communication between cells that characterize steroid metabolism and function in vivo.

H295R and BeWo Co-culture: A co-culture model using H295R (adrenal-like) and BeWo (trophoblast-like) cells has been developed to mimic the fetoplacental unit. nih.gov In this system, the H295R cells produce androgen precursors, which are then transferred to the BeWo cells for aromatization into estrogens. nih.gov This model demonstrates the synergistic steroidogenic activity between fetal and placental cell types and provides a platform to study how this communication can be disrupted. nih.gov

Neuron and Schwann Cell Co-cultures: In the context of the nervous system, co-cultures of dorsal root ganglion (DRG) neurons and Schwann cells have been instrumental. frontiersin.org These studies revealed that progesterone synthesis in Schwann cells is markedly induced by the presence of neurons, mediated by a diffusible neuronal factor. frontiersin.org This highlights the critical intercellular communication required for neurosteroid production. frontiersin.org

Organotypic Cultures and Tissue Explants (e.g., human placental mitochondria, fetal membranes).

Preclinical Animal Models in 1this compound Research

Animal models are indispensable for studying the systemic physiological and pathological effects of 17-OHP and its derivatives in a whole-organism context.

Rats and mice are the most commonly used animal models in this field due to their well-characterized physiology, genetic tractability, and relatively short gestation periods.

Steroid Metabolism and Action: Mouse models have been crucial for understanding the roles of various steroidogenic enzymes. bioscientifica.com For example, genetically modified mice help to reveal the function of hydroxysteroid (17β) dehydrogenases (HSD17Bs), which are involved in activating or inactivating steroid hormones. bioscientifica.com Studies in rats have also been used to investigate the conversion of progesterone to 17-OHP. nih.gov

Obesity-Induced Hyperglycemia: In mouse models of obesity (e.g., high-fat diet-fed or db/db mice), hepatic concentrations of 17-OHP are significantly elevated. jci.org Research in these models has shown that this excess 17-OHP can activate the glucocorticoid receptor, promoting hyperglycemia. jci.org

To investigate the role of 17-OHP in specific pathologies, researchers employ specialized animal models that mimic human disease states.

Reduced Uterine Perfusion Pressure (RUPP) Model: This rat model simulates placental ischemia, a key feature of preeclampsia. nih.govahajournals.orgmdpi.com In the RUPP model, rats develop hypertension, increased inflammatory markers (like TNF-α and CD4+ T cells), and reduced nitric oxide (NO) bioavailability. nih.govahajournals.org Administration of 17-OHPC to RUPP rats has been shown to mitigate several of these pathological changes. nih.govahajournals.orgmdpi.comnih.gov

LPS-Induced Inflammation Models: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a potent inflammatory response in pregnant mice, mimicking infection-induced preterm labor. mdpi.comfrontiersin.org Studies using this model have demonstrated that 17-OHPC can reduce levels of pro-inflammatory cytokines such as IL-6, CXCL9, and CXCL10, and modestly prolong gestation. mdpi.comfrontiersin.org This model is critical for evaluating the anti-inflammatory properties of progestogens. mdpi.com

Data from Preclinical Animal Models

The following tables summarize key findings from studies using specialized rodent models to investigate the effects of 1this compound caproate (17-OHPC).

Table 1: Effects of 17-OHPC in the Rat RUPP Model of Preeclampsia

This table presents data from studies where placental ischemia was surgically induced in pregnant rats to model preeclampsia.

| Parameter | Normal Pregnant (NP) | RUPP Rats | RUPP + 17-OHPC | Citation |

| Mean Arterial Pressure (mmHg) | 92 ± 2.0 | 123 ± 2.0 | 116 ± 1.5 | ahajournals.org |

| Mean Arterial Pressure (mmHg) | 102 ± 2 | 127 ± 2 | 112 ± 1 | nih.govresearchgate.net |

| Circulating CD4+ T Cells (%) | 1.19 ± 1.0 | 8.52 ± 2.4 | 2.72 ± 0.87 | ahajournals.org |

| Plasma TNF-α (pg/mL) | - | 164 ± 34 | 29 ± 9 | nih.govresearchgate.net |

| Circulating Nitrate/Nitrite (µmol/L) | 26.34 ± 3.5 | 14.58 ± 3.1 | 22.69 ± 1.62 | ahajournals.org |

| Uterine Artery Resistance Index | 0.54 ± 0.02 | 0.78 ± 0.03 | 0.63 ± 0.038 | ahajournals.org |

| Pup Weight (g) | - | 1.9 ± 0.05 | 2.1 ± 0.07 | nih.govresearchgate.net |

Data presented as mean ± SEM.

Table 2: Effects of 17-OHPC in LPS-Induced Inflammation Mouse Models

This table highlights the anti-inflammatory effects of 17-OHPC in mouse models where inflammation was induced by lipopolysaccharide (LPS).

| Model | Treatment | Key Findings | Citation |

| LPS-induced intrauterine inflammation | 17-OHPC | Significantly reduced maternal serum IL-6 levels. | frontiersin.org |

| LPS-induced inflammation | 17-OHPC | Modestly prolonged gestation. | mdpi.com |

| LPS-induced intrauterine inflammation | 17-OHPC | Reduced placental levels of CXCL9 and CXCL10, modulating T-cell immunity. | frontiersin.org |

Considerations for Species-Specific Differences in 1this compound Metabolism and Action

The study of 1this compound (17-OHP) and its synthetic derivatives, such as 1this compound caproate (17-OHPC), is complicated by significant variations in metabolism and physiological action across different species. These differences are critical considerations when selecting animal models for research and extrapolating findings to human physiology.

Research has demonstrated that while 17-OHP is a natural intermediate in the synthesis of steroid hormones in all vertebrates, its biological activity can vary dramatically. rupahealth.comhmdb.ca For instance, early studies revealed a stark contrast in progestational activity between species; 1this compound was found to be approximately 60 times more potent than progesterone in the Hooker-Forbes bioassay in mice, yet the free compound was inactive in rabbits. oup.com The esterified form, 17-OHPC, however, showed prolonged progestational activity in rabbits. oup.comoup.com This highlights a fundamental species-dependent difference in the action of the compound.

Metabolic Variability Across Species

The metabolism of 17-OHPC, often used in clinical and research settings, is primarily carried out by cytochrome P450 enzymes and shows considerable inter-species variation. longdom.org Studies comparing the hepatic metabolism of 17-OHPC using liver microsomes have been conducted in mice, rats, dogs, pigs, rabbits, and baboons, revealing both qualitative and quantitative differences when compared to humans. longdom.org

In all evaluated species, monohydroxylated derivatives were the major metabolites of 17-OHPC. longdom.orgnih.gov However, the rate and profile of these metabolites differ. For example, when incubated with liver microsomes, human and baboon samples produced several mono-, di-, and tri-hydroxylated derivatives. nih.gov In baboon liver microsomes, about 33% of the 17-OHPC was metabolized, with di-hydroxy and monohydroxy metabolites accounting for 19% and 79% of the total, respectively. nih.gov The CYP3A family of enzymes has been identified as playing a dominant role in the metabolism of 17-OHPC across these species. longdom.org

Placental metabolism also exhibits species-specific characteristics. Microsomes from both human and baboon placentas metabolize 17-OHPC to its mono-hydroxylated derivatives, but in quantities that are a fraction of those formed by their respective livers. nih.gov Notably, two metabolites (M16' and M17') were identified as unique to the placenta, contributing to 25% of total metabolites in humans and 75% in baboons, suggesting that the affinity and activity of CYP enzymes are species-dependent. nih.gov

Furthermore, drug-oxidizing capacities develop at different stages; in human fetuses, this capability develops relatively early, whereas in many experimental animals, particularly non-primates, it is a postnatal phenomenon. nih.gov Human fetal hepatocytes can metabolize 17-OHPC, primarily via the fetal-specific enzyme CYP3A7, though with a lower capacity than the adult CYP3A4 enzyme. nih.gov Given these metabolic variations, the baboon has been suggested as the most suitable, though not perfect, animal model for evaluating the pharmacokinetics of 17-OHPC. longdom.org

| Species | Primary Metabolites | Key Enzymes | Noteworthy Findings | Reference |

|---|---|---|---|---|

| Human | Mono-, di-, and tri-hydroxylated derivatives | CYP3A4, CYP3A5 | Fetal metabolism relies on CYP3A7. | longdom.orgnih.govnih.gov |

| Baboon | Mono-, di-, and tri-hydroxylated derivatives | CYP3A | Considered a suitable pharmacokinetic model for humans, though differences exist. Placental metabolism is significant. | longdom.orgnih.gov |

| Mouse | Monohydroxylated derivatives | CYP3A | Significant quantitative and qualitative differences in metabolic rate compared to humans. | longdom.org |

| Rat | Monohydroxylated derivatives | CYP3A | Significant quantitative and qualitative differences in metabolic rate compared to humans. | longdom.org |

| Rabbit | Monohydroxylated derivatives | CYP3A | The free form of 17-OHP is inactive, unlike in mice. | oup.comlongdom.org |

| Dog | Monohydroxylated derivatives | CYP3A | Significant quantitative and qualitative differences in metabolic rate compared to humans. | longdom.org |

| Pig | Monohydroxylated derivatives | CYP3A | Significant quantitative and qualitative differences in metabolic rate compared to humans. | longdom.org |

Species-Specific Actions and Physiological Effects

The physiological response to 17-OHPC also differs across animal models. In the reduced uterine perfusion pressure (RUPP) rat model, which mimics preeclampsia, 17-OHPC demonstrated immune-modulating effects. mdpi.com It attenuated the levels of inflammatory cytokines such as TNF-α and reduced the number of CD4 T lymphocytes, which are typically increased in this model. mdpi.com Additionally, in animal studies, 17-OHPC has been shown to improve blood pressure and increase nitric oxide. mdpi.com

Conversely, studies in rats have also indicated potential long-term effects on cognitive function following developmental exposure. nih.gov When administered to neonatal rats, 17-OHPC was found to impair adult performance in reversal learning and delayed reinforcement tasks, suggesting that early-life exposure may have lasting consequences on cognitive flexibility. nih.gov

The fundamental mechanism of parturition initiation is another area of significant species variation. In animal models like rodents and rabbits, a withdrawal of progesterone is directly involved in the onset of labor. clinicaltrials.gov This contrasts with human parturition, where the role of progesterone is understood differently, making direct comparisons of the effects of progestational agents on labor challenging.

| Species | Observed Action/Effect | Model/Context | Reference |

|---|---|---|---|

| Mouse | High progestational activity (free 17-OHP). | Hooker-Forbes bioassay. | oup.com |

| Rabbit | Free 17-OHP is inactive; 17-OHPC ester shows prolonged progestational activity. | General biological assays. | oup.comoup.com |

| Rat | Attenuates inflammatory cytokines (e.g., TNF-α) and improves blood pressure. | Reduced Uterine Perfusion Pressure (RUPP) model of preeclampsia. | mdpi.com |

| Rat | Neonatal exposure impairs adult cognitive function (reversal learning). | Developmental exposure studies. | nih.gov |

| Baboon | Placenta is the major source of 17-OHP during mid-late gestation. | Studies on pregnancy. | nih.gov |

Pathophysiological Correlates of Altered 17 Alpha Hydroxyprogesterone Homeostasis

Congenital Adrenal Hyperplasia (CAH) and Related Steroidogenic Enzyme Deficiencies

CAH comprises a group of autosomal recessive disorders characterized by impaired cortisol production due to deficiencies in specific enzymes involved in steroid biosynthesis. nih.gov The most common form, accounting for over 90-95% of cases, is 21-hydroxylase deficiency. msdmanuals.comwikipedia.orgoup.com Other rarer forms include 11-hydroxylase, 17-alpha-hydroxylase, 3-beta-hydroxysteroid dehydrogenase, and P450 oxidoreductase deficiencies. termedia.pl

The enzyme 21-hydroxylase, encoded by the CYP21A2 gene, is essential for converting 17-OHP to 11-deoxycortisol, a precursor to cortisol, and progesterone (B1679170) to deoxycorticosterone, a precursor to aldosterone (B195564). msdmanuals.comtermedia.plfrontiersin.org In 21-hydroxylase deficiency, this conversion is blocked, leading to a decrease in cortisol synthesis. msdmanuals.comwikipedia.org The reduction in cortisol disrupts the negative feedback loop to the hypothalamic-pituitary-adrenal axis, resulting in increased secretion of adrenocorticotropic hormone (ACTH). msdmanuals.comoup.com

Chronic ACTH stimulation leads to adrenal cortex hyperplasia and the accumulation of cortisol precursors, most notably 17-OHP. msdmanuals.comtermedia.pl This excess 17-OHP is then shunted into the androgen synthesis pathway, which does not require 21-hydroxylase activity, leading to the overproduction of adrenal androgens such as androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA). msdmanuals.comwikipedia.orgtermedia.pl The severity of the disease is dependent on the degree of enzyme deficiency, which is determined by the specific mutations in the CYP21A2 gene. msdmanuals.com In severe forms, known as classic CAH, there can be a near-complete loss of enzyme activity, leading to significant cortisol and aldosterone deficiency. termedia.pl The less severe, non-classic form (NCAH), involves a partial enzyme deficiency. termedia.pl In NCAH, androgen excess may occur due to altered enzyme kinetics and the accumulation of 17-OHP, even without significantly elevated ACTH levels. termedia.pl

Elevated levels of 17-OHP are a hallmark biochemical feature of 21-hydroxylase deficiency, making it a primary biomarker for the diagnosis of this condition. msdmanuals.comheftpathology.com Newborn screening programs routinely measure 17-OHP levels from dried blood spots to detect classic CAH. msdmanuals.commdpi.com In suspected cases, the diagnosis is confirmed by measuring serum levels of 17-OHP, along with cortisol, androstenedione, and testosterone (B1683101). msdmanuals.comnih.gov

Measurement of 17-OHP is not only crucial for initial diagnosis but also for monitoring the efficacy of glucocorticoid replacement therapy in individuals with CAH. heftpathology.comwiley.com However, the interpretation of 17-OHP levels can be challenging due to diurnal variations and the influence of treatment regimens. wiley.com While 17-OHP is a sensitive marker, it is not entirely specific to 21-hydroxylase deficiency, as it can be elevated in other conditions. wikipedia.org For instance, 21-deoxycortisol, a metabolite of 17-OHP, is considered a more specific marker for 21-hydroxylase deficiency as it is not produced in the gonads. wikipedia.org

| Condition | Role of 1this compound | Key Considerations |

| Congenital Adrenal Hyperplasia (CAH) due to 21-Hydroxylase Deficiency | Primary diagnostic and monitoring biomarker. msdmanuals.comheftpathology.com | Levels are significantly elevated due to the enzymatic block. msdmanuals.comtermedia.pl Used in newborn screening. msdmanuals.com |

| Heterozygote carriers for 21-Hydroxylase Deficiency | Can be used for identification. heftpathology.com | May show intermediate elevations. |

| Late-onset (non-classic) CAH | Diagnostic marker. heftpathology.com | Basal levels may be mildly elevated or normal, requiring ACTH stimulation testing for confirmation. |

While most prominently associated with 21-hydroxylase deficiency, altered 17-OHP levels are also observed in other, rarer forms of CAH.

17-alpha-Hydroxylase Deficiency: This disorder, caused by mutations in the CYP17A1 gene, impairs the conversion of pregnenolone (B344588) to 17-hydroxypregnenolone and progesterone to 17-OHP. medscape.com Consequently, the production of all sex steroids and cortisol is diminished. medscape.com This leads to low or undetectable levels of 17-OHP. spandidos-publications.com The decreased cortisol production results in increased ACTH, which in turn stimulates the production of steroids upstream of the 17-hydroxylase block, leading to an accumulation of mineralocorticoid precursors like deoxycorticosterone and corticosterone. nih.govmedscape.com

3-beta-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: This enzyme is crucial for the conversion of pregnenolone to progesterone, 17-hydroxypregnenolone to 17-OHP, and DHEA to androstenedione. medscape.com A deficiency in 3β-HSD impairs the synthesis of all three classes of adrenal steroids. medscape.com While the primary accumulated precursors are pregnenolone, 17-hydroxypregnenolone, and DHEA, 17-OHP levels can sometimes be elevated. medscape.comwikidoc.org This is due to the peripheral conversion of 17-hydroxypregnenolone to 17-OHP by a different isoenzyme of 3β-HSD. medscape.com Therefore, the ratio of 17-hydroxypregnenolone to 17-OHP is a more definitive diagnostic marker for this condition. medscape.com

P450 Oxidoreductase (POR) Deficiency: POR is an electron donor required for the function of several microsomal P450 enzymes, including 21-hydroxylase and 17-alpha-hydroxylase. frontiersin.orgwiley.comkarger.com A deficiency in POR can therefore lead to a complex pattern of steroid abnormalities that mimics a combined deficiency of these enzymes. wiley.com In POR deficiency, 17-OHP levels are typically elevated due to the impaired 21-hydroxylase activity. frontiersin.orgkarger.com However, unlike in classic 21-hydroxylase deficiency, androgen levels are often low due to the concurrent impairment of 17,20-lyase activity, which is also dependent on POR. karger.com The accumulation of 17-OHP can lead to its conversion to dihydrotestosterone (B1667394) (DHT) through an alternative "backdoor" pathway. frontiersin.org

| Enzyme Deficiency | Typical 17-OHP Level | Other Key Steroid Changes |

| 17-alpha-Hydroxylase | Decreased spandidos-publications.com | Increased Deoxycorticosterone, Decreased Cortisol and Sex Steroids medscape.com |

| 3-beta-Hydroxysteroid Dehydrogenase | Variable (can be elevated) medscape.com | Increased 17-hydroxypregnenolone, DHEA; Decreased Cortisol and Aldosterone medscape.comwikidoc.org |

| P450 Oxidoreductase | Increased frontiersin.orgkarger.com | Decreased Androgens (via classic pathway), potential for increased DHT (via backdoor pathway) frontiersin.orgkarger.com |

Role of 1this compound as a Biomarker in CAH Diagnostics (without specific clinical cutoffs or management).

Contributions of 1this compound to Androgen Excess Syndromes (mechanistic perspective)

Elevated 17-OHP is a key feature in the pathophysiology of androgen excess in CAH due to 21-hydroxylase deficiency. The accumulation of 17-OHP serves as a substrate for the synthesis of potent androgens. msdmanuals.comtermedia.pl In Polycystic Ovary Syndrome (PCOS), a common endocrine disorder in women characterized by hyperandrogenism, elevated 17-OHP levels can also be observed. In some women with PCOS, there is evidence of increased 17-hydroxylase activity, which enhances the conversion of progesterone to 17-OHP. This suggests that a primary dysfunction of the theca cells in the ovary contributes to androgen excess in PCOS. Furthermore, in conditions like POR deficiency, the accumulated 17-OHP can be shunted through the "backdoor pathway" to produce DHT, a potent androgen, contributing to virilization. frontiersin.org

Mechanistic Insights into 1this compound in Pregnancy-Related Pathologies

The synthetic form of 17-OHP, 1this compound caproate (17-OHPC), has been studied for its potential role in modulating immune and inflammatory responses during pregnancy, particularly in the context of preeclampsia.

Preeclampsia is a pregnancy complication characterized by hypertension and signs of damage to another organ system, often the kidneys. The pathophysiology is thought to involve placental ischemia, leading to a systemic inflammatory response. nih.gov Animal and in vitro studies suggest that 17-OHPC may have immunomodulatory and anti-inflammatory effects.

Exploration of 1this compound's Role in Preterm Birth Pathogenesis

The mechanisms through which 1this compound (17-OHP) and its synthetic ester, 1this compound caproate (17-OHPC), may influence the complex cascade of events leading to preterm birth are a subject of ongoing investigation. The focus of research has been on the cellular and molecular pathways that govern uterine quiescence, inflammation, and cervical integrity during pregnancy. While the precise mechanisms remain to be fully elucidated, several key areas of influence have been identified. nih.govnih.gov

Immunomodulatory and Anti-Inflammatory Effects: Inflammation is a critical component in the pathogenesis of spontaneous preterm birth. nih.gov Research suggests that a primary mechanism of 17-OHPC may be its ability to modulate the maternal immune response and exert anti-inflammatory effects. mdpi.com Studies have shown that 17-OHPC can attenuate the levels of certain inflammatory cytokines. For instance, it has been observed to decrease cervical interleukin-1β (IL-1β) in women with threatened preterm labor. mdpi.commedscape.com This anti-inflammatory action is thought to block cervical ripening and prevent the premature cervical shortening that often precedes preterm delivery. medscape.com

Further in vitro research has indicated that 17-OHPC can inhibit the weakening of fetal membranes mediated by tumor necrosis factor-alpha (TNF-α) and thrombin. mdpi.com Another proposed mechanism involves the stimulation of cortisol synthesis from fetal adrenal glands, which would produce a net anti-inflammatory effect at the maternal-fetal interface. mdpi.com A secondary analysis of clinical trial data and a subsequent in vitro study suggested that 17-OHPC's effect may be mediated by enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in response to an inflammatory stimulus. nih.gov

However, the evidence is not entirely consistent. Some studies have failed to demonstrate a clear net anti-inflammatory role for 17-OHPC. mdpi.com Moreover, research in murine models has indicated that while vaginal progesterone has local anti-inflammatory effects, 17-OHPC does not and may even increase the abundance of certain pro-inflammatory cells and mediators in the cervix. nih.govobgynkey.com This suggests that the immunomodulatory effects could be complex and context-dependent.

Effects on Myometrial Quiescence and Cervical Remodeling: Maintaining uterine quiescence is essential throughout most of pregnancy. ijrcog.orgecronicon.net Progesterone is known to play a role in this by limiting the production of stimulatory prostaglandins (B1171923) and inhibiting the expression of genes for contraction-associated proteins. nih.gov It was initially hypothesized that 17-OHPC might exert a direct relaxant effect on the uterine muscle. However, in vitro studies using human myometrial tissue strips from both pregnant and non-pregnant women found no significant direct utero-relaxant effect from 17-OHPC. researchgate.net This suggests that its benefits are not derived from a direct, non-genomic tocolytic action. researchgate.net Instead, it is proposed that any influence on uterine quiescence likely stems from longer-term genomic effects, where prolonged exposure modifies gene transcription to support a non-contractile state.

The role of 17-OHPC in preventing premature cervical remodeling appears linked to its anti-inflammatory properties. nih.gov By blocking the secretion of inflammatory factors like IL-1, 17-OHPC may inhibit the cascade of events that leads to cervical ripening. medscape.com

Summary of Research Findings on Cellular and Molecular Mechanisms of 17-OHPC in Preterm Birth Pathogenesis

| Mechanism | Key Research Findings | References |

|---|---|---|

| Immunomodulation & Anti-Inflammatory Effects | Decreases cervical IL-1β in women with threatened preterm labor. | mdpi.commedscape.com |

| Inhibits TNF-α and thrombin-mediated fetal membrane weakening in vitro. | mdpi.com | |

| May modulate the immune response by enhancing provoked IL-10 production. | nih.gov | |

| Some studies report conflicting or no net anti-inflammatory effects. | mdpi.comnih.govobgynkey.com | |

| Myometrial Quiescence | Does not exert a direct, acute relaxant effect on human myometrial tissue in vitro. | researchgate.net |

| Effects are likely mediated through long-term genomic pathways modifying gene transcription rather than direct non-genomic actions. | ||

| Cervical Remodeling | May prevent cervical shortening by inhibiting cervical ripening. | medscape.com |

| The mechanism is thought to be linked to its anti-inflammatory properties, such as blocking IL-1 secretion. | medscape.comnih.gov |

Emerging Roles of 1this compound in Other Endocrine-Related Conditions

Beyond its role in pregnancy, 1this compound is a critical intermediate in steroid hormone biosynthesis, and its levels are an important marker in various endocrine conditions. rupahealth.comqehbpathology.uk

Elevated Levels in Premature Infants: A significant finding is the marked elevation of 17-OHP levels in premature infants compared to their full-term counterparts. e-apem.orgnih.gov Studies have consistently demonstrated that 17-OHP concentrations are inversely proportional to both gestational age and birth weight. e-apem.orgnih.govoup.com For example, one study reported that the mean 17-OHP concentration in preterm infants was significantly higher than in full-term infants (19.1 +/- 12.3 ng/mL vs 11.7 +/- 7.8 ng/mL). e-apem.org Furthermore, levels have been found to be even higher in sick preterm infants compared to healthy ones. e-apem.org

This physiological elevation in preterm infants is clinically significant, primarily because it is a major cause of false-positive results in newborn screening programs for congenital adrenal hyperplasia (CAH). nih.govredalyc.orgnih.gov CAH is a group of genetic disorders affecting the adrenal glands, with the most common form caused by 21-hydroxylase deficiency, leading to an accumulation of 17-OHP. medlineplus.govwiley.com The elevated 17-OHP in premature infants is believed to stem from the immaturity of the hypothalamic-pituitary-adrenal axis and the physiological stress associated with premature birth. e-apem.orgnih.gov This has led to the development of gestational age- and birth-weight-adjusted reference ranges for newborn screening to improve accuracy. e-apem.orgoup.comwiley.com

Comparison of 17-OHP Concentrations in Term and Preterm Infants

| Infant Group | Finding | References |

|---|---|---|

| Preterm vs. Full-Term | 17-OHP concentrations are significantly higher in preterm infants. | e-apem.orgnih.govredalyc.org |

| Correlation with Gestational Age | 17-OHP concentration is inversely proportional to gestational age. | e-apem.orgnih.govoup.com |

| Correlation with Birth Weight | 17-OHP concentration is inversely proportional to birth weight. | e-apem.orgnih.govoup.com |

| Clinical State | Sick preterm infants show significantly higher 17-OHP levels than healthy preterm infants. | e-apem.org |

| Clinical Implication | Elevated levels in preterm infants are a common cause of false positives in newborn screening for Congenital Adrenal Hyperplasia (CAH). | nih.govredalyc.orgnih.gov |

Role in Other Endocrine and Metabolic Conditions: Altered 17-OHP homeostasis is implicated in several other endocrine disorders. Its measurement is a cornerstone in the diagnosis and management of various forms of CAH, not only the common 21-hydroxylase deficiency but also rarer forms like 11β-hydroxylase deficiency. qehbpathology.uknih.gov Elevated levels can also be indicative of adrenal gland tumors. mountsinai.org